6-bromo-1H-1,2,3-benzotriazin-4-one 6-bromo-1H-1,2,3-benzotriazin-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC13307260
InChI: InChI=1S/C7H4BrN3O/c8-4-1-2-6-5(3-4)7(12)10-11-9-6/h1-3H,(H,9,10,12)
SMILES:
Molecular Formula: C7H4BrN3O
Molecular Weight: 226.03 g/mol

6-bromo-1H-1,2,3-benzotriazin-4-one

CAS No.:

Cat. No.: VC13307260

Molecular Formula: C7H4BrN3O

Molecular Weight: 226.03 g/mol

* For research use only. Not for human or veterinary use.

6-bromo-1H-1,2,3-benzotriazin-4-one -

Specification

Molecular Formula C7H4BrN3O
Molecular Weight 226.03 g/mol
IUPAC Name 6-bromo-1H-1,2,3-benzotriazin-4-one
Standard InChI InChI=1S/C7H4BrN3O/c8-4-1-2-6-5(3-4)7(12)10-11-9-6/h1-3H,(H,9,10,12)
Standard InChI Key LPGFSZWNWPTKSB-UHFFFAOYSA-N
Isomeric SMILES C1=CC2=C(C=C1Br)C(=O)N=NN2
Canonical SMILES C1=CC2=C(C=C1Br)C(=O)N=NN2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound consists of a benzotriazine ring system—a fused bicyclic structure containing three nitrogen atoms—with a bromine substituent at position 6 and a ketone group at position 4. The IUPAC name, 6-bromo-1H-benzo[d][1,2,]triazin-4-one, reflects this arrangement . X-ray crystallography data (CCDC 2326278–2326280) confirm a planar aromatic core with bond lengths and angles consistent with delocalized π-electron systems .

Physical and Chemical Properties

Key physicochemical parameters include:

PropertyValueSource
Boiling point354.7 ± 44.0 °C (predicted)
Density2.01 ± 0.1 g/cm³ (predicted)
pKa-6.34 ± 0.20 (predicted)
Melting point216–218 °C (decomposition)
SolubilitySoluble in DCM, DMF, THF

The bromine atom enhances electrophilic aromatic substitution reactivity, while the ketone group participates in hydrogen bonding and coordination chemistry .

Synthetic Methodologies

Photocyclization in Continuous Flow Systems

A breakthrough protocol developed by utilizes violet light (420 nm) to induce cyclization of acyclic aryl triazine precursors in a continuous flow reactor. Key advantages include:

  • Residence time: 10 minutes

  • Yield: 85–93%

  • Catalyst-free: No additives required

  • Scalability: Demonstrated at 1 g substrate scale .

The mechanism involves a Norrish type II-like pathway with -H shifts and N–N bond formation, as supported by DFT calculations .

One-Pot Heterocyclization Strategies

Recent advances employ 1-azido-2-[isocyano(p-tosyl)methyl]benzenes as precursors. Treatment with alkoxides in THF at 0°C achieves cyclization via:

  • α-Deprotonation of the TosMIC moiety

  • Nucleophilic attack on the azide group

  • Tosyl group elimination
    Yields reach 88–93% with broad functional group tolerance .

CompanyPurityCapacity
Changzhou Xuanye Technology98%100 kg/month
Hebei Weite Medical Technology97%50 kg/month
Shanghai Haohong Scientific99%200 kg/month

Pricing ranges from $320–$450/g for research quantities .

Comparative Analysis with Structural Analogues

CompoundBioactivity (IC₅₀)Synthetic YieldCost ($/g)
6-Bromo-1H-benzotriazin-4-one2.1 μM (MCF-7)93%320
7-Bromo-1H-benzotriazin-4-one4.8 μM (MCF-7)78%410
6-Chloro-1H-benzotriazin-4-one12.3 μM (MCF-7)85%290

The 6-bromo derivative exhibits superior potency due to enhanced van der Waals interactions in biological targets .

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